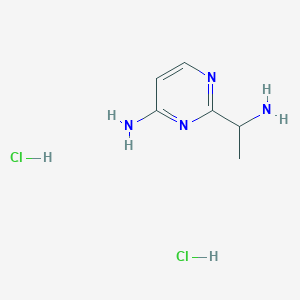
2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride, also known as AEBP1 inhibitor, is a chemical compound that has been widely used in scientific research. This compound has shown promising results in various research areas, including cancer treatment, inflammation, and fibrosis.
科学的研究の応用
Importance in Medicinal Chemistry
Pyrimidine derivatives are integral to medicinal and pharmaceutical industries due to their significant bioactivity and presence in key biological molecules. They have been extensively studied for their pharmacological effects, including anti-inflammatory, anticancer, antifungal, and antibacterial properties. For instance, research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships (SARs) of pyrimidine derivatives highlight their potential as therapeutic agents. These compounds are known to inhibit the expression and activities of vital inflammatory mediators, showcasing their potential in drug development for various inflammatory diseases (H. Rashid et al., 2021).
Role in Synthesis and Catalysis
The synthesis of pyrimidine derivatives is a key area of interest, leveraging hybrid catalysts to develop bioactive molecules. For example, the synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, which are precursors for medicinal compounds, employs diverse catalytic methods. These methods include the use of organocatalysts, metal catalysts, and green solvents, underscoring the versatility of pyrimidine derivatives in chemical synthesis (Mehul P. Parmar et al., 2023).
Anticancer Properties
Pyrimidine derivatives also exhibit significant anticancer properties, with various scaffolds showing potential through different mechanisms of action. Patent literature review on pyrimidine-based anticancer agents reveals a continuous interest in this class of compounds, highlighting their potential to interact with diverse biological targets. This interest is driven by the promising activity displayed by these compounds, positioning them as potential drug candidates in cancer therapy (R. Kaur et al., 2014).
Analytical and Biological Studies
The analysis of biologically relevant compounds, such as amino acids, peptides, and proteins, often involves the use of pyrimidine derivatives. These compounds can participate in various reactions, including those relevant to the study of carcinogenic compounds in food and their metabolic pathways. For instance, studies on heterocyclic aromatic amines like PhIP (formed in cooked meats) and their metabolites in biological matrices highlight the importance of analytical methods involving pyrimidine derivatives for understanding the effects of dietary components on health (S. F. Teunissen et al., 2010).
Safety and Hazards
The safety information for 2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
特性
IUPAC Name |
2-(1-aminoethyl)pyrimidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c1-4(7)6-9-3-2-5(8)10-6;;/h2-4H,7H2,1H3,(H2,8,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOIIOSBRZSCJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=N1)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


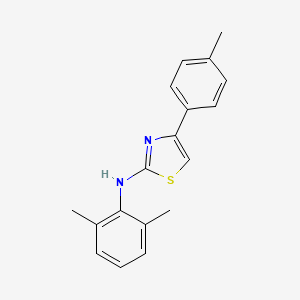


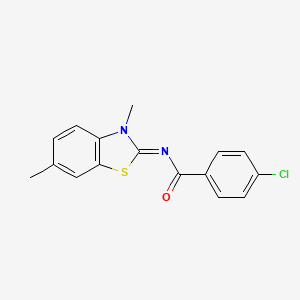


![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2528095.png)
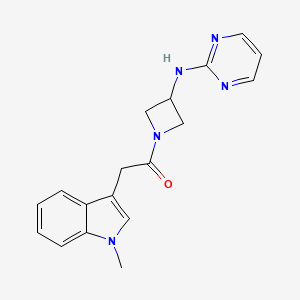
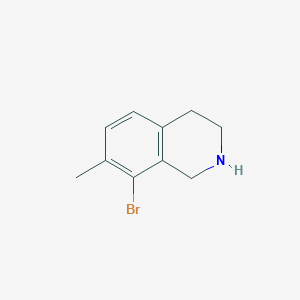
![N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2528101.png)
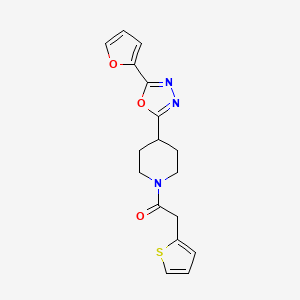
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone](/img/structure/B2528103.png)
